3-Amino-4-(benzylamino)benzamide
Overview
Description
3-Amino-4-(benzylamino)benzamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of an amino group at the third position and a benzylamino group at the fourth position on the benzamide ring.
Mechanism of Action
Target of Action
It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This makes the selective monoacylation process relatively complicated .
Biochemical Pathways
Given its role as a building block in the synthesis of various drug candidates , it can be inferred that it may be involved in multiple biochemical pathways.
Result of Action
As a building block of many drug candidates , it is likely to have diverse effects depending on the specific drug and its intended therapeutic action.
Biochemical Analysis
Biochemical Properties
3-Amino-4-(benzylamino)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair, transcription control, and programmed cell death . The interaction between this compound and PARP can inhibit the enzyme’s activity, leading to alterations in cellular processes that depend on PARP function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PARP, this compound can affect the DNA repair mechanisms in cells, leading to changes in gene expression and potentially inducing cell death in certain contexts . Additionally, its impact on cellular metabolism can result in altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PARP is a key aspect of its molecular mechanism. By binding to the active site of PARP, this compound prevents the enzyme from utilizing nicotinamide adenine dinucleotide (NAD+) for DNA repair . This inhibition can lead to the accumulation of DNA damage and subsequent cellular responses, including apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained inhibition of PARP and prolonged effects on DNA repair and cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting PARP and promoting DNA repair in damaged cells. At higher doses, this compound can induce toxic effects, including excessive DNA damage and cell death . It is crucial to determine the optimal dosage to balance the therapeutic benefits and potential adverse effects in animal studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that regulate its metabolism and conversion into active or inactive forms. For instance, the presence of amino groups in its structure allows for potential modifications through enzymatic reactions, affecting its metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and determine its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzylamino)benzamide typically involves the reaction of 3-nitro-4-(benzylamino)benzoic acid with reducing agents to convert the nitro group to an amino group. This reduction can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Continuous flow processes and microreactor systems may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(benzylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of nitro groups would yield amino derivatives .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methylbenzamide
- 3-Amino-4-(methylamino)benzamide
- 3-Amino-4-(phenylamino)benzamide
Uniqueness
3-Amino-4-(benzylamino)benzamide is unique due to the presence of both amino and benzylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-amino-4-(benzylamino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-12-8-11(14(16)18)6-7-13(12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHCSEBRNHHRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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